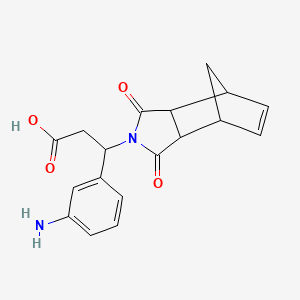

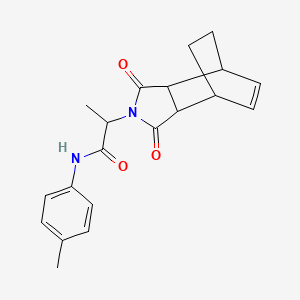

![molecular formula C10H15NO3S B4511514 N-[2-(2-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B4511514.png)

N-[2-(2-methylphenoxy)ethyl]methanesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various chemical strategies, including reactions under specific conditions that introduce sulfonamide groups to aromatic compounds or heterocycles. For instance, the condensation of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium yields methanesulfonamide derivatives with carbon-functional groups in one step (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can significantly influence their chemical and physical properties. For example, studies on N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide reveal detailed insights into their molecular and supramolecular structures, highlighting the influence of substituents on molecular conformation and intermolecular interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, contributing to their wide range of applications. The reactivity can be tailored by modifying the chemical structure, as demonstrated in the synthesis of complex molecules for potential pharmacological applications (Watanabe et al., 1997).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and can be studied using various analytical techniques. For example, vibrational spectroscopic studies provide insights into the structure and behavior of ethyl methanesulfonate (Tuttolomondo et al., 2005).

Mécanisme D'action

Target of Action

N-[2-(2-methylphenoxy)ethyl]methanesulfonamide is primarily used in the design of lithium salts for high-energy lithium metal batteries .

Mode of Action

This compound interacts with its target by enabling carbonate electrolytes with a large apparent donor number and lithium ion transference number . It drives a self-cleaning mechanism for solid-electrolyte interphases, enhancing compatibility with lithium-metal anodes even at high current densities .

Biochemical Pathways

The compound affects the pathway of ion transfer in the electrolyte of lithium metal batteries. It improves the quality of the solid-electrolyte interphase (SEI), which is crucial for the performance of the battery . The SEI on a lithium-metal anode contains multiple organic and inorganic species . The compound helps to prevent the growth of lithium dendrites, cracking of the SEI, and continuous decomposition of electrolytes .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties in terms of its impact on the performance of lithium metal batteries. The compound enhances the performance of the batteries, particularly under fast-cycling conditions .

Result of Action

The use of N-[2-(2-methylphenoxy)ethyl]methanesulfonamide in lithium metal batteries results in improved fast-cycling performances . For instance, pouch cells of 310 Wh kg−1 achieved 410 W kg−1 power density at the discharging current density of 6.59 mA cm−2 . Under fast-cycling conditions, pouch cells maintained 81% capacity after 100 cycles .

Action Environment

The action of N-[2-(2-methylphenoxy)ethyl]methanesulfonamide is influenced by the environment within the lithium metal battery. The compound is particularly effective in carbonate-based electrolytes, which have traditionally been problematic due to their high corrosion towards lithium metal . The compound’s effectiveness may be influenced by factors such as the current density and the specific design of the battery .

Propriétés

IUPAC Name |

N-[2-(2-methylphenoxy)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-9-5-3-4-6-10(9)14-8-7-11-15(2,12)13/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOSBBCKNODBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

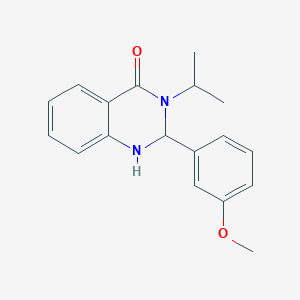

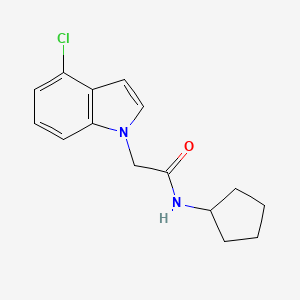

![N-[4-(cyclopentyloxy)phenyl]cyclopentanecarboxamide](/img/structure/B4511443.png)

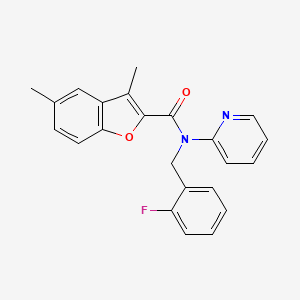

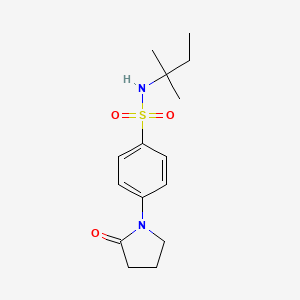

![1-(ethylsulfonyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B4511470.png)

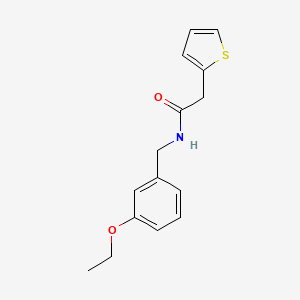

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-furyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4511473.png)

![N-(2-fluorobenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511482.png)

![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4511502.png)

![N-(3-chlorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511529.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511542.png)